Orthosporin

説明

Contextualization within Natural Products Chemistry

In the broad field of natural products chemistry, Orthosporin is classified as a polyketide, a large and structurally diverse class of secondary metabolites. These compounds are synthesized by organisms through the repeated condensation of acetyl-CoA and malonyl-CoA subunits. This compound is produced by a variety of fungi, including those that are pathogenic to plants and endophytic fungi that live symbiotically within plant tissues. researchgate.netnotulaebiologicae.roresearchgate.netmdpi.com Its identity as a phytotoxin—a substance toxic to plants—has been a primary focus of early research, which documented its ability to cause tissue necrosis in various plant species. researchgate.netbioaustralis.com More recent studies have continued to isolate this compound from diverse fungal sources, including those from marine environments, indicating its widespread distribution. nih.govrsc.org

The study of compounds like this compound is fundamental to natural products chemistry, as it can unveil novel chemical structures and biosynthetic pathways. The exploration of endophytic fungi, in particular, has become a significant frontier in the search for new bioactive molecules, with this compound being one of the many interesting compounds to emerge from this ecological niche. notulaebiologicae.roresearchgate.netmdpi.com

Historical Trajectory of this compound Research

The scientific journey of this compound began in the late 1980s. It was first reported as a phytotoxin, initially named de-O-methyldiaporthin, isolated from the plant pathogenic fungus Drechslera siccans in 1988. notulaebiologicae.roscispace.com A year later, in 1989, the compound was isolated from another plant pathogen, Rhynchosporium orthosporum, which is responsible for leaf scald on orchard grass. bioaustralis.comoup.com It was in this study that the name (+)-Orthosporin was formally proposed, and its structure and stereochemistry were elucidated through spectroscopic data and chemical synthesis. oup.comoup.comcapes.gov.br

Subsequent research expanded the known fungal sources of this compound. In 2001, it was identified as a co-metabolite with the structurally related compound diaporthin (B88546) in the fungus Aspergillus ochraceus. researchgate.netnih.gov This discovery was significant as it also shed light on its biosynthetic relationship with diaporthin. nih.govnih.gov In 2006, this compound and diaporthin were also isolated from the fruiting body of the wood-rotting mushroom Daldinia concentrica. bioaustralis.comscispace.com In the years that followed, this compound has been identified from numerous other fungi, including various endophytic species such as Lasiodiplodia theobromae and Diaporthe terebinthifolii, further broadening its known natural distribution. notulaebiologicae.roresearchgate.netnih.gov

Classification and Structural Family of this compound: The Isocoumarins

Chemically, this compound belongs to the isocoumarin (B1212949) family of natural products. bioaustralis.comnih.gov Isocoumarins are isomers of coumarins, distinguished by a reversed lactone ring in their core structure (1H-2-benzopyran-1-one). researchgate.netmdpi.com This structural motif is found in a wide array of natural products from fungi, bacteria, plants, and insects, which exhibit a broad spectrum of biological activities. researchgate.net

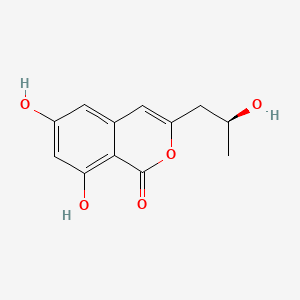

The specific structure of this compound is 3-(2-hydroxypropyl)-6,8-dihydroxyisocoumarin. oup.comnih.gov It is closely related to another isocoumarin, diaporthin, from which it differs only by the absence of a methyl group on one of the hydroxyls; hence its earlier name, de-O-methyldiaporthin. scispace.comnih.gov Research has suggested a biosynthetic link where diaporthin may be formed through the intracellular methylation of this compound. scispace.comnih.govnih.gov Conversely, it has been proposed that extracellular this compound might arise from the de-O-methylation of diaporthin. nih.gov Fungal isocoumarins, like this compound, are typically characterized by a carbon substituent at the C-3 position of the isocoumarin core. researchgate.net

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₂O₅ | bioaustralis.comnih.govbiosynth.com |

| Molecular Weight | 236.22 g/mol | bioaustralis.comnih.govbiosynth.com |

| CAS Number | 118063-79-9 | bioaustralis.comnih.govbiosynth.com |

Table 2: Selected Fungal Sources of this compound

| Fungal Species | Type | Year First Reported | Source |

|---|---|---|---|

| Drechslera siccans | Plant Pathogen | 1988 | notulaebiologicae.robioaustralis.comscispace.com |

| Rhynchosporium orthosporum | Plant Pathogen | 1989 | researchgate.netbioaustralis.comoup.com |

| Aspergillus ochraceus | Saprophyte | 2001 | researchgate.netbioaustralis.comnih.gov |

| Daldinia concentrica | Wood-rotting | 2006 | bioaustralis.comscispace.com |

| Diaporthe terebinthifolii | Endophyte | 2017 | mdpi.comnih.gov |

| Lasiodiplodia theobromae | Endophyte | 2022 | notulaebiologicae.roresearchgate.net |

| Ascotricha sp. | Marine-derived | 2023 | nih.govrsc.org |

Structure

3D Structure

特性

CAS番号 |

118063-79-9 |

|---|---|

分子式 |

C12H12O5 |

分子量 |

236.22 g/mol |

IUPAC名 |

6,8-dihydroxy-3-[(2S)-2-hydroxypropyl]isochromen-1-one |

InChI |

InChI=1S/C12H12O5/c1-6(13)2-9-4-7-3-8(14)5-10(15)11(7)12(16)17-9/h3-6,13-15H,2H2,1H3/t6-/m0/s1 |

InChIキー |

XXDAFMSOQNYLBY-LURJTMIESA-N |

SMILES |

CC(CC1=CC2=CC(=CC(=C2C(=O)O1)O)O)O |

異性体SMILES |

C[C@@H](CC1=CC2=CC(=CC(=C2C(=O)O1)O)O)O |

正規SMILES |

CC(CC1=CC2=CC(=CC(=C2C(=O)O1)O)O)O |

同義語 |

orthosporin |

製品の起源 |

United States |

Occurrence and Biological Distribution of Orthosporin

Fungal Elucidation and Natural Isolation of Orthosporin

This compound was first identified in the 1980s as a phytotoxic metabolite produced by plant pathogenic fungi. bioaustralis.com Since its initial discovery, it has been isolated from a range of fungal genera, often alongside structurally similar compounds.

This compound has been isolated from several fungal species across different genera. It was originally characterized from the plant pathogens Drechslera siccans, which causes oat rot, and Rhynchosporium orthosporum, the causal agent of leaf scald on orchard grass. bioaustralis.com Subsequent research has identified its production in other fungi, including species of Aspergillus, Daldinia, Ulocladium, Botryosphaeria, Diaporthe, and Lasiodiplodia. researchgate.netnotulaebiologicae.ro

| Fungal Genus | Fungal Species | Source/Context | Citation(s) |

| Rhynchosporium | R. orthosporum | Plant pathogen | bioaustralis.comresearchgate.net |

| Drechslera | D. siccans | Plant pathogen | bioaustralis.comresearchgate.net |

| Aspergillus | A. ochraceus | Saprophytic fungus | researchgate.netnih.gov |

| Daldinia | D. concentrica | Wood-rotting fungus | researchgate.netscispace.com |

| Ulocladium | Ulocladium sp. | Fungus | researchgate.net |

| Botryosphaeria | Botryosphaeria sp. | Endophytic fungus | researchgate.net |

| Diaporthe | D. terebinthifolii | Endophytic fungus | mdpi.comnih.gov |

| Lasiodiplodia | L. theobromae | Endophytic fungus | notulaebiologicae.roresearchgate.net |

| Mucor | Mucor sp. | Cold-adapted fungus | researchgate.net |

This compound is structurally known as de-O-methyldiaporthin and frequently co-occurs with its methylated analog, Diaporthin (B88546). researchgate.net The co-isolation of both compounds has been reported from the fungus Aspergillus ochraceus and the wood-rotting mushroom Daldinia concentrica. scispace.comresearchgate.netkoreascience.kr In cultures of A. ochraceus, Diaporthin was typically accompanied by approximately half the amount of this compound. researchgate.net Research involving the use of a methylation inhibitor, ethionine, on A. ochraceus cultures resulted in a reduced production of both Diaporthin and this compound. nih.govrsc.org This finding suggests a close biosynthetic relationship, with one hypothesis being that extracellular this compound may be formed through the de-O-methylation of Diaporthin. nih.govrsc.org

Endophytic fungi, which reside within plant tissues, have emerged as a significant source of this compound. The compound has been isolated from an endophytic Botryosphaeria sp. and from Lasiodiplodia theobromae, an endophyte associated with Musa paradisiaca (plantain). researchgate.netnotulaebiologicae.ro Additionally, a study on the endophytic fungus Diaporthe terebinthifolii, isolated from the plant Schinus terebinthifolius, led to the characterization of both this compound and Diaporthin. mdpi.comnih.gov This was the first report of these isocoumarins being isolated from D. terebinthifolii. nih.gov

Co-occurrence Patterns with Structurally Related Isocoumarins (e.g., Diaporthin)

Biosynthetic Pathways and Metabolic Origins of this compound

The biosynthesis of this compound follows the polyketide pathway, a major route for the production of secondary metabolites in fungi. The formation of its core isocoumarin (B1212949) structure is dependent on the enzymatic activity of polyketide synthases.

The fundamental structure of this compound is derived from a polyketide backbone. nih.gov This backbone is assembled by a multi-domain enzyme known as a Polyketide Synthase (PKS). wikipedia.org Fungal PKS enzymes, specifically iterative Type I PKSs, catalyze the condensation of simple precursor molecules, typically acetyl-CoA as a starter unit and malonyl-CoA as extender units, to form a polyketide chain. nih.govresearchgate.net For isocoumarins like this compound, a non-reducing PKS (nr-PKS) is generally involved. biorxiv.org This enzyme synthesizes the polyketide chain which then undergoes cyclization and aromatization to form the characteristic isocoumarin ring system, which is subsequently released from the enzyme for further modification. researchgate.net

The precise biosynthetic pathway to this compound is an area of ongoing research, with several proposed steps and intermediates. In one proposed pathway from studies on Aspergillus oryzae, a PKS named AoiG is suggested to synthesize the intermediate compound 6,8-dihydroxy-3-(2-oxopropyl)-isocoumarin. biorxiv.org This intermediate is then believed to be acted upon by an oxidoreductase, AoiI, which reduces the oxopropyl side chain to yield this compound. biorxiv.org In this model, this compound is a direct precursor to Diaporthin, which is formed via a subsequent methylation step. biorxiv.org

Conversely, studies on Aspergillus ochraceus using radiolabeled precursors demonstrated the incorporation of acetate (B1210297) and methionine into the structure of Diaporthin, confirming its polyketide origin and a methylation step in its formation. nih.gov When the methylation inhibitor ethionine was added to the culture, it affected the production of both Diaporthin and this compound, despite there being no obvious methylation step in the formation of this compound itself. nih.gov This led to the proposal that extracellular this compound might arise from the subsequent de-O-methylation of Diaporthin, suggesting a pathway where Diaporthin is the precursor to this compound. nih.govrsc.org These different findings indicate that the terminal steps of the biosynthetic pathway may vary between different fungal species or be influenced by culture conditions.

Genetic Determinants and Regulatory Mechanisms of this compound Biosynthesis

The biosynthesis of fungal secondary metabolites like this compound is a complex process governed by specific sets of genes. These genes are typically organized into what is known as a biosynthetic gene cluster (BGC), which ensures the coordinated expression of all necessary enzymes for the pathway. nih.govbiorxiv.org

Genetic Determinants this compound is a polyketide, meaning its carbon skeleton is assembled by a large, multifunctional enzyme called a polyketide synthase (PKS). nih.gov Fungal PKS genes are diverse, leading to a wide array of chemical structures. Research into the biosynthesis of related compounds has provided direct insight into the genetic basis of this compound production. A pivotal study demonstrated that the co-expression of two PKS genes from Menisporopsis theobromae in the heterologous host Aspergillus oryzae resulted in the production of (-)-orthosporin. ku.ac.th The two genes responsible were:

men1 : A non-reducing polyketide synthase (NR-PKS).

men2 : A reducing polyketide synthase (R-PKS).

The successful synthesis of (-)-orthosporin, along with other metabolites like (-)-6-hydroxymellein and ascotrichalactone A, by expressing only these two PKS genes indicates they are the core genetic determinants for assembling the molecule's fundamental structure. ku.ac.th The thioesterase (TE) domain of the Men2 enzyme is believed to be responsible for the final cyclization steps. ku.ac.th

Furthermore, studies on Aspergillus ochraceus have shown that this compound is often produced alongside diaporthin. nih.gov The structural similarity and co-production suggest a linked biosynthetic pathway. It has been proposed that this compound may be formed via the de-O-methylation of diaporthin, implying the involvement of a demethylase enzyme in the final steps of its formation. nih.govresearchgate.net

Regulatory Mechanisms The expression of BGCs is tightly controlled by a variety of regulatory mechanisms to ensure metabolite production occurs at the appropriate time. boku.ac.at This regulation often involves:

Pathway-Specific Transcription Factors: Most BGCs contain one or more genes that code for transcription factors. These proteins bind to specific DNA sequences in the promoter regions of other genes within the cluster, activating their transcription. nih.govnih.gov

Global Regulators: Broad-domain regulators, such as LaeA in Aspergillus species, can influence the expression of many BGCs simultaneously, often through chromatin remodeling. sciencereviews.info By modifying the structure of chromatin, these regulators can make entire gene clusters accessible or inaccessible to the transcriptional machinery. boku.ac.atsciencereviews.info

Environmental Signals: Fungal secondary metabolism is often triggered by environmental cues, such as nutrient availability, pH, light, and interactions with other organisms. boku.ac.at These signals are transduced through cellular signaling pathways that ultimately impact the activity of transcription factors controlling BGCs.

While the specific transcription factors that directly regulate the this compound BGC have not been fully elucidated across all producing species, the principles of BGC regulation provide a clear framework for how its synthesis is controlled. The co-regulation of the core PKS genes and the genes for tailoring enzymes (e.g., demethylases) within a cluster is essential for the efficient production of the final this compound molecule. nih.govbiorxiv.org

Strategies for Metabolic Engineering and Enhanced this compound Production in Fungi

Metabolic engineering offers powerful tools to manipulate the biosynthetic capabilities of fungi, allowing for the enhanced production of specific compounds like this compound. researchgate.net These strategies range from modifying the host's native metabolism to introducing new pathways into well-characterized industrial strains. nih.govfrontiersin.org

Heterologous Expression One of the most effective strategies for producing complex fungal metabolites is heterologous expression. This involves transferring the entire BGC or its key genes from a native, often slow-growing or genetically intractable fungus, into a robust industrial host organism like Aspergillus oryzae or Saccharomyces cerevisiae. frontiersin.org

A clear example of this is the production of (-)-orthosporin by introducing the men1 (NR-PKS) and men2 (R-PKS) genes from Menisporopsis theobromae into Aspergillus oryzae. ku.ac.th The host strain, A. oryzae NSAR1, was specifically engineered to serve as a platform for metabolite production by deleting the gene responsible for synthesizing kojic acid, its most abundant native secondary metabolite. frontiersin.org This approach not only confirmed the function of the men1 and men2 genes but also established a viable method for producing this compound in a controlled fermentation environment. ku.ac.th

Engineering of Native Producers and Other Strains In cases where the native producer is amenable to genetic modification, several strategies can be employed to boost production:

Overexpression of Biosynthetic Genes: Increasing the expression levels of the core PKS genes or pathway-specific transcription factors can significantly increase the metabolic flux towards this compound.

Deletion of Competing Pathways: Fungal metabolism is a complex network of interconnected pathways. By deleting genes responsible for synthesizing other secondary metabolites that compete for the same precursors (e.g., acetyl-CoA), resources can be redirected towards the this compound pathway, thereby increasing yield. nih.gov

Targeted Genetic Modification: An interesting case of this compound production arose from the metabolic engineering of the entomopathogenic fungus Metarhizium anisopliae. A transformant strain (MA05-169), originally engineered to express dihydroxynaphthalene-melanin biosynthesis genes, was unexpectedly found to produce de-O-methyldiaporthin (this compound). researchgate.net This highlights how redirecting metabolic pathways for one purpose can have unforeseen, but potentially beneficial, effects on other secondary metabolite profiles.

Modern gene-editing technologies, particularly the CRISPR/Cas9 system, have revolutionized metabolic engineering in filamentous fungi. researchgate.net These tools allow for precise and efficient gene deletions, insertions, and replacements, making the systematic optimization of fungal cell factories for this compound production more feasible than ever.

Advanced Academic Methodologies for Orthosporin Investigation

Methodological Approaches for Orthosporin Isolation and Purification

The journey of studying this compound begins with its extraction and purification from natural sources, primarily endophytic and pathogenic fungi. Species such as Aspergillus ochraceus, Daldinia concentrica, and Lasiodiplodia theobromae are notable producers of this metabolite. scispace.comnotulaebiologicae.roresearchgate.net The isolation process is a multi-step procedure that leverages the compound's physicochemical properties.

A typical workflow commences with the large-scale fermentation of the fungus, often through solid-state fermentation on a rice medium or in a liquid culture broth. researchgate.netunizik.edu.ng Following an incubation period, the secondary metabolites, including this compound, are extracted from the culture medium using an organic solvent, most commonly ethyl acetate (B1210297). scispace.comresearchgate.net This crude extract contains a complex mixture of compounds from which this compound must be separated.

To achieve purification, researchers employ various chromatographic techniques. A common primary step is column chromatography using a stationary phase like silica (B1680970) gel. scispace.com The crude extract is loaded onto the column, and a gradient of solvents is passed through, separating compounds based on their polarity. Further purification is often necessary and is accomplished using more refined chromatographic methods such as size-exclusion chromatography on supports like Sephadex LH-20, which separates molecules based on their size. scispace.comunizik.edu.ng In many research settings, a final polishing step using semi-preparative High-Performance Liquid Chromatography (HPLC) is used to yield highly pure this compound suitable for structural analysis and bioassays. unizik.edu.ng

Table 1: General Workflow for this compound Isolation

| Step | Technique | Purpose |

| 1. Fungal Culture | Solid-State or Liquid Fermentation | To produce a sufficient quantity of the fungal biomass containing this compound. |

| 2. Extraction | Solvent Extraction (e.g., Ethyl Acetate) | To transfer metabolites from the culture medium into a liquid organic phase, creating a crude extract. |

| 3. Initial Separation | Column Chromatography (Silica Gel) | To perform a broad separation of compounds in the crude extract, primarily based on polarity. |

| 4. Further Purification | Size-Exclusion Chromatography (Sephadex LH-20) | To separate the partially purified fractions based on molecular size. |

| 5. Final Purification | Semi-Preparative HPLC | To isolate this compound to a high degree of purity. |

Spectroscopic and Chromatographic Techniques for this compound Structural Elucidation and Analysis

Once a pure sample of this compound is obtained, its chemical structure must be unequivocally determined. This is achieved through a combination of powerful spectroscopic and advanced chromatographic methods that provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules like this compound. One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule. researchgate.net

For a complex structure like this compound, two-dimensional (2D) NMR experiments are indispensable. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) are used to correlate directly bonded proton and carbon atoms. nih.gov Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton, such as confirming the attachment of the 2-hydroxypropyl side chain to the isocoumarin (B1212949) core. scispace.comnih.gov These combined NMR data allowed for the definitive assignment of this compound's planar structure as 3-(2-hydroxypropyl)-6,8-dihydroxyisocoumarin.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (Compound 2) in CD₃OD scispace.comnih.gov

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| 1 | 166.9 | |

| 3 | 156.3 | |

| 4 | 106.3 | 6.29 (s) |

| 4a | 140.8 | |

| 5 | 103.2 | 6.33 (d, 2.2) |

| 6 | 166.2 | |

| 7 | 102.2 | 6.47 (d, 2.2) |

| 8 | 164.5 | |

| 8a | 99.7 | |

| 9 | 43.9 | 2.61 (d, 4.3) |

| 10 | 65.5 | 4.28 (m) |

| 11 | 23.6 | 1.31 (d, 6.3) |

| 8-OH | 11.04 (s) |

Note: Data adapted from studies on Diaporthin (B88546) and this compound. Chemical shifts (δ) are reported in ppm. scispace.comnih.gov

Utilization of Mass Spectrometry (MS) for this compound Identification and Characterization

Mass Spectrometry (MS) is a vital analytical technique that provides the exact molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI), is frequently used for this compound. researchgate.net ESI-MS analysis of this compound shows quasi-molecular ions that confirm its molecular weight of 236 g/mol . scispace.comnih.gov For instance, it has been observed in positive ion mode as an adduct with sodium ([M+Na]⁺) at m/z 259.3 and in negative ion mode as the deprotonated molecule ([M-H]⁻) at m/z 235. scispace.com This high-precision data is instrumental in confirming the molecular formula, C₁₂H₁₂O₅. biosynth.com

Chromatographic Methodologies in this compound Research (e.g., HPLC, GC-MS)

Advanced chromatographic methods are not only used for purification but also for analysis. High-Performance Liquid Chromatography (HPLC), often coupled with a Diode Array Detector (HPLC-DAD), is a standard method for detecting and quantifying this compound in fungal extracts. notulaebiologicae.rounizik.edu.ng The technique separates components of a mixture, and the DAD provides a UV-Vis spectrum for each separated peak, aiding in identification.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for analyzing the profile of volatile and semi-volatile compounds in a crude fungal extract that may contain this compound or related metabolites. researchgate.net

Chemo-Synthetic Pathways for this compound and its Structural Analogs

Beyond isolation from natural sources, the laboratory synthesis of this compound and its analogs is a critical area of research. Chemical synthesis allows for confirmation of the elucidated structure and provides a route to produce larger quantities of the compound and its structural variants for further study. The total synthesis of (S)-orthosporin has been successfully reported. nih.gov

Key strategies in the synthesis of the isocoumarin core of this compound involve transition-metal-catalyzed reactions. researchgate.net A reported successful approach for the total synthesis of (S)-orthosporin and other related natural isocoumarins highlights an efficient silver(I)-mediated 6-endo-dig cyclization. nih.gov This key step constructs the isocoumarin ring system from a properly substituted 2-alkynylated benzoate (B1203000) precursor. nih.gov The synthesis of these precursors is often achieved through Sonogashira cross-coupling reactions. nih.gov Another strategy involves the lateral lithiation of o-toluate esters followed by acylation and lactonization to form the isocoumarin ring. rsc.orgrsc.org

Asymmetric Synthesis and Stereochemical Control in this compound Production

This compound possesses a chiral center in its 2-hydroxypropyl side chain, meaning it can exist as two non-superimposable mirror images, or enantiomers. Controlling the stereochemistry during synthesis to produce a single enantiomer (asymmetric synthesis) is a significant challenge in modern organic chemistry.

The total synthesis of (S)-orthosporin demonstrates successful stereochemical control. nih.gov Achieving this control is vital, as different enantiomers of a molecule can have vastly different biological activities. In the broader context of isocoumarin synthesis, asymmetric hydrogenation using specific catalysts, such as those based on Ruthenium-BINAP complexes, is a powerful method for setting the stereochemistry of side chains with high enantioselectivity. nih.gov The development of these asymmetric routes is crucial for producing stereochemically pure this compound, which is essential for detailed biological and pharmacological investigations.

Design and Development of Synthetic Routes to the Isocoumarin Skeletal Framework

The isocoumarin scaffold is a core structural motif present in numerous naturally occurring compounds, including this compound, which exhibit a wide array of biological activities. nih.govnih.gov The synthesis of this heterocyclic lactone has attracted considerable attention from the scientific community, leading to the development of a multitude of synthetic strategies. These methodologies can be broadly categorized into several key approaches, each offering distinct advantages in terms of efficiency, substrate scope, and stereochemical control.

Traditional methods for constructing the isocoumarin framework have historically included the intramolecular cyclization of 2-alkenyl benzoic acids or o-alkynylbenzoates, the oxidation of isochromans, and metal-catalyzed cross-coupling/cyclization of 1,2-difunctionalized arenes with alkynes or carbon monoxide. nih.govbeilstein-journals.org While widely applied, these methods can sometimes be limited by the need for harsh reaction conditions or the use of stoichiometric oxidants. nih.gov

More contemporary approaches have increasingly relied on transition-metal-catalyzed reactions, which often provide milder conditions and greater functional group tolerance. beilstein-journals.org Palladium, rhodium, copper, and silver catalysts have proven particularly effective in mediating the construction of the isocoumarin ring system. beilstein-journals.orgorganic-chemistry.orgnih.gov

One prominent strategy involves the palladium-catalyzed cyclization of appropriate precursors. For instance, a highly efficient method utilizes a palladium(0)-catalyzed cyclization with the incorporation of tert-butyl isocyanide, followed by acid hydrolysis to yield the isocoumarin lactones in good yields. organic-chemistry.org Another palladium-catalyzed approach involves the α-arylation of ketones with 2-halobenzoates, followed by an intramolecular cyclization to form the isocoumarin ring. organic-chemistry.org Furthermore, the palladium-catalyzed Sonogashira, Suzuki-Miyura, and Heck reactions on 4-iodoisocoumarins, which can be prepared via iodocyclization of 2-(1-alkynyl)arenecarboxylate esters, allow for the diversification of the isocoumarin scaffold. nih.gov

Copper-catalyzed reactions have also emerged as a powerful tool for isocoumarin synthesis. A notable example is the copper(I)-catalyzed domino reaction of o-halobenzoic acids with 1,3-diketones, which proceeds without a ligand to afford a variety of 3-substituted isocoumarins in very good yields. organic-chemistry.org Another copper-catalyzed tandem C-C/C-O coupling strategy employs 2-iodo-N-phenyl benzamides and acyclic diketones as starting materials for a facile synthesis of isocoumarin derivatives. organic-chemistry.org

In the pursuit of greater efficiency and atom economy, rhodium(III)-catalyzed C–H activation/annulation cascades have been developed. nih.govbeilstein-journals.org One such method involves the reaction of readily available enaminones with iodonium (B1229267) ylides, which proceeds via a cascade of C–H activation, Rh-carbenoid migratory insertion, and acid-promoted intramolecular annulation to furnish isocoumarins in useful to good yields. nih.govbeilstein-journals.org This methodology has demonstrated its utility through successful gram-scale synthesis. beilstein-journals.org

A significant breakthrough in the synthesis of naturally occurring isocoumarins, including (S)-orthosporin, involves an efficient silver(I)-mediated 6-endo-dig cyclization of 2-alkynylated benzoates. nih.govacs.org This strategy has been successfully employed in the total synthesis of several natural products, yielding the corresponding isocoumarins in excellent yields. nih.govacs.org The resulting isocoumarins can then undergo asymmetric hydrogenation using a Ru-BINAP catalyst to produce the corresponding dihydroisocoumarins with high yields and enantioselectivity. nih.govacs.org

Multi-component reactions also offer an elegant and efficient pathway to the isocoumarin core. A combination of the Passerini three-component reaction and an aldol (B89426) condensation has been developed for the synthesis of substituted isocoumarins from 2-formylbenzoic acid, isocyanides, and arylglyoxals. acs.org This one-pot method allows for the simultaneous formation of C–O and C–C bonds. acs.org

Another innovative approach is the acid-catalyzed recyclization of 2-(2-carboxybenzyl)furans, which are derived from 2-alkylfurans and 2-formylbenzoic acids, to produce 4-unsubstituted 3-(3-oxoalkyl)isocoumarins. researchgate.net This transformation relies on the acid-catalyzed ring-opening of the furan (B31954) moiety to form a 1,4-dicarbonyl intermediate that subsequently cyclizes to the isocoumarin. researchgate.net

The table below summarizes various metal-catalyzed synthetic routes toward the isocoumarin framework, highlighting the diversity of catalysts and starting materials employed.

| Catalyst/Mediator | Starting Materials | Key Transformation | Ref |

| Palladium(0) | 2-halobenzoates and ketones | α-arylation followed by intramolecular cyclization | organic-chemistry.org |

| Copper(I) | o-halobenzoic acids and 1,3-diketones | Domino C-C/C-O coupling | organic-chemistry.org |

| Rhodium(III) | Enaminones and iodonium ylides | C–H activation/annulation cascade | nih.govbeilstein-journals.org |

| Silver(I) | 2-alkynylated benzoates | 6-endo-dig cyclization | nih.govacs.org |

| Palladium(0)/tert-butyl isocyanide | Not specified | Cyclization with isocyanide incorporation | organic-chemistry.org |

| Pd(PPh₃)₄–ZnCl₂ | 2-iodobenzoic acids and terminal alkynes | Cyclization | nih.gov |

The following table provides a more detailed look at the specific conditions and outcomes of selected synthetic methods for isocoumarin synthesis.

| Method | Reactants | Catalyst/Reagents | Conditions | Product | Yield | Ref |

| Passerini-Aldol Sequence | 2-formylbenzoic acid, tert-butyl isocyanide, 1-(4-bromophenyl)-2,2-dihydroxyethanone | None specified | MeOH, room temp, 24h | Functionalized isocoumarin | 33% | acs.org |

| Rh(III)-Catalyzed Cascade | Enaminone, Iodonium ylide | [RhCp*Cl₂]₂, AgSbF₆, PivOH | DCE, 80 °C, 12h | Substituted isocoumarin | up to 93% | beilstein-journals.org |

| Ag(I)-Mediated Cyclization | 2-alkynylated benzoate | AgNO₃ | MeCN, 80 °C | Isocoumarin | Excellent | nih.gov |

| Cu(I)-Catalyzed Domino Reaction | o-halobenzoic acid, 1,3-diketone | CuI, K₃PO₄ | DMF, 90-120 °C | 3-substituted isocoumarin | Very good | organic-chemistry.org |

| Acid-Catalyzed Recyclization | 2-(2-carboxybenzyl)furan | HCl, EtOH | Reflux | 3-(3-oxoalkyl)isocoumarin | 70-75% | researchgate.net |

These advanced methodologies provide a robust toolbox for the chemical synthesis of the isocoumarin skeleton, enabling access to natural products like this compound and facilitating the exploration of their structure-activity relationships.

Biological and Ecological Functions of Orthosporin

Orthosporin as a Phytotoxic Agent in Plant-Fungal Interactions

This compound is recognized as a potent phytotoxin, a substance toxic to plants, produced by several plant pathogenic and endophytic fungi. jabonline.innotulaebiologicae.ronih.gov Its production is a key element in the complex relationship between these fungi and their plant hosts.

Spectrum of Phytotoxic Activity and Susceptible Plant Species Affected by this compound

Research has identified several plant species that are susceptible to the phytotoxic effects of this compound. The compound can induce symptoms such as leaf scald, foliar necrosis (tissue death), and inhibition of root growth. gla.ac.ukoup.comresearchgate.net For instance, (+)-Orthosporin, isolated from the fungus Rhynchosporium orthosporum, is known to cause leaf scald on orchard grass and inhibit the root growth of lettuce. oup.com Studies have also documented its ability to cause foliar necrosis in a range of both monocot and dicot plants. researchgate.net

The following table summarizes the plant species reported to be affected by this compound and the observed phytotoxic effects.

| Susceptible Plant Species | Scientific Name | Observed Phytotoxic Effect(s) | Producing Fungus (in study) | Reference(s) |

| Orchard Grass | Dactylis glomerata | Leaf scald | Rhynchosporium orthosporum | oup.com |

| Lettuce | Lactuca sativa | Root growth inhibition | Rhynchosporium orthosporum | oup.com |

| Amaranth | Amaranthus spinosus | Foliar necrosis | Drechslera siccans | researchgate.net |

| Crabgrass | Digitaria spp. | Foliar necrosis | Drechslera siccans | researchgate.net |

| Barnyard Grass | Echinochloa crus-galli | Foliar necrosis | Drechslera siccans | researchgate.net |

| Soybean | Glycine max | Foliar necrosis | Drechslera siccans | researchgate.net |

| Maize | Zea mays | Foliar necrosis | Drechslera siccans | researchgate.net |

Molecular Mechanisms of this compound-Mediated Plant Necrosis and Disease Progression

While this compound and its close chemical relatives, like diaporthin (B88546), are clearly associated with causing necrosis in plants, the specific molecular mechanisms behind this action are not yet fully elucidated. researchgate.netresearchgate.net However, based on the known actions of other fungal phytotoxins, several general mechanisms are likely involved. Fungal secondary metabolites often induce cell death by triggering an accumulation of reactive oxygen species (ROS), which leads to oxidative stress and damages cellular components. frontiersin.org Necrotrophic fungi, which kill host tissue to obtain nutrients, may secrete such toxins to manipulate the host's programmed cell death (PCD) pathways, effectively inducing the plant to kill its own cells. frontiersin.orgnih.gov

Isocoumarins, the class of compounds to which this compound belongs, are known to be widespread metabolites in fungi that cause wilt diseases and necrosis. gla.ac.uk These compounds can act as non-host-specific toxins, meaning they are toxic to a range of plants, not just the specific host of the fungus. jabonline.innih.gov This broad activity suggests they target fundamental cellular processes common to many plant species. frontiersin.org The induction of necrotic lesions, wilting, and growth inhibition are hallmark symptoms of these toxins' effects on plant physiology. nih.govfrontiersin.org Although the precise pathway for this compound is under investigation, it is clear that it acts as a potent virulence factor by inducing cell death, which is a critical step in disease progression for many pathogenic fungi. researchgate.net

Ecological Significance of this compound in Fungal Pathogenicity towards Plants

The production of phytotoxins like this compound is a key offensive strategy for many pathogenic fungi. jabonline.infrontiersin.org By inducing necrosis, the fungus can breach the plant's physical defenses, destroy host tissue, and release nutrients that the fungus then absorbs for its own growth and colonization. nih.govfrontiersin.org Therefore, this compound serves as a crucial chemical weapon that directly contributes to the fungus's ability to cause disease.

The compound has been isolated from several pathogenic fungi, including Rhynchosporium orthosporum, the causative agent of leaf scald, and Drechslera siccans. oup.comresearchgate.net It has also been found in endophytic fungi, such as Lasiodiplodia theobromae isolated from banana plants (Musa paradisiaca), which live within plant tissues without immediately causing disease. notulaebiologicae.roresearchgate.net In these cases, the production of phytotoxins might play a more complex role, potentially influencing the symbiotic or latent pathogenic relationship with the host. The ability of this compound to cause non-specific damage makes it an effective tool for pathogens with a broad host range. frontiersin.org

This compound's Contributions to Fungal Chemical Ecology

Chemical ecology studies the chemical interactions between living organisms. Secondary metabolites like this compound are central to these interactions, acting as signals, defensive agents, or tools for competition. nih.gov

Role of this compound in Fungal-Fungal and Fungal-Bacterial Chemical Communication

Microbes, including fungi and bacteria, communicate using a variety of chemical signals to coordinate social behaviors, a process often called quorum sensing. nih.gov These chemical dialogues can influence biofilm formation, secondary metabolite production, and pathogenesis. nih.govnih.gov While fungi use a diverse "language" of small molecules for these interactions, a specific role for this compound as a signaling molecule in fungal-fungal or fungal-bacterial communication has not been extensively documented in the available research. However, this compound has been isolated alongside another isocoumarin (B1212949), diaporthin, from the endophytic fungus Diaporthe terebinthifolii, and both compounds demonstrated antibacterial activity against clinically important bacteria like Staphylococcus aureus. proquest.comnih.gov This antibacterial action suggests a role in competitive interactions, where the fungus uses this compound to inhibit the growth of nearby bacteria, securing its niche.

This compound's Involvement in Fungal Adaptation to Environmental Stressors

Fungi must constantly adapt to environmental stresses such as changes in temperature, UV radiation, and nutrient availability to survive. nih.govresearchgate.net The production of secondary metabolites is a key part of this adaptation. A compelling link between this compound and stress adaptation comes from studies on the entomopathogenic fungus Metarhizium anisopliae. A genetically engineered strain of this fungus, which displayed enhanced resistance to environmental stress and increased virulence, was found to have a dramatically increased production of this compound. researchgate.netresearchgate.net This finding strongly suggests that this compound is part of a broader metabolic response that helps the fungus cope with and survive stressful conditions. This stress resistance could, in turn, enhance its pathogenic capabilities, as overcoming host defenses and surviving within the host environment is a significant stressor. researchgate.netnih.gov

Influence of this compound on Fungal Symbiotic and Antagonistic Relationships within Ecosystems

The chemical compound this compound, a polyketide-derived isocoumarin, plays a significant role in mediating the interactions between the fungi that produce it and other microorganisms in their environment. Its influence is predominantly characterized by antagonistic activities, contributing to the competitive success of the producing fungus. The role of this compound in symbiotic relationships, particularly with mycorrhizal fungi, is not well-documented in scientific literature.

Antagonistic Relationships

This compound's antagonistic properties are primarily attributed to its phytotoxic and antimicrobial activities. Fungi, particularly endophytic and pathogenic species, produce a diverse arsenal (B13267) of secondary metabolites to inhibit the growth of competing organisms, and this compound is a notable example of such a compound.

Inhibition of Competing Fungi and Microorganisms:

The production of this compound by certain fungal species provides them with a competitive advantage in their ecological niche. This is achieved by inhibiting the growth of other fungi and bacteria that may compete for the same resources, such as space and nutrients. For instance, the endophytic fungus Lasiodiplodia theobromae, isolated from the leaves of Musa paradisiaca (banana), produces this compound which contributes to its broad-spectrum antimicrobial activity. notulaebiologicae.roresearchgate.net This allows the endophyte to establish and maintain its presence within the host plant tissue by fending off other potentially pathogenic or saprophytic microbes.

Similarly, the fungus Aspergillus ochraceus is known to produce this compound along with other mycotoxins. researchgate.net The production of these compounds likely plays a role in its ability to colonize various substrates and outcompete other microorganisms. The phytotoxic nature of this compound also suggests a role in pathogenic interactions, where the producing fungus can weaken the host plant, making it more susceptible to infection and creating an environment less favorable for other colonizing fungi. researchgate.net

Research has shown that metabolites from endophytic fungi can decrease the growth of other fungal species colonizing the same host plant. thefungalthreat.com This chemical warfare is crucial for maintaining the symbiotic relationship with the host and for the survival of the endophyte. While not always the sole actor, this compound is a key component of the chemical arsenal used in these antagonistic interactions.

Role in Pathogenesis:

Certain plant pathogenic fungi, such as species from the genus Drechslera, are known producers of this compound. researchgate.net In these instances, the phytotoxic properties of this compound are directly involved in the manifestation of disease symptoms in the host plant. By causing tissue necrosis, this compound can facilitate the invasion and spread of the pathogenic fungus within the plant tissues. researchgate.net This pathogenic activity inherently creates an environment that is hostile to other, less aggressive, fungal species.

The table below summarizes research findings on the antagonistic effects of this compound-producing fungi.

| Producing Fungus | Affected Organism(s) | Observed Antagonistic Effect | Reference(s) |

| Lasiodiplodia theobromae | Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli | Inhibition of bacterial growth | notulaebiologicae.ro |

| Aspergillus ochraceus | Competing microorganisms | Implied role in outcompeting other microbes through mycotoxin production | researchgate.net |

| Drechslera spp. | Host plants | Phytotoxic effects, causing tissue necrosis | researchgate.net |

| Endophytic fungi (general) | Competing fungi and pathogens | Inhibition of growth of other fungal species within the host plant | thefungalthreat.comnih.gov |

Symbiotic Relationships

There is a significant lack of direct scientific evidence detailing the influence of this compound on symbiotic fungal relationships, such as those involving mycorrhizal fungi. Mycorrhizal associations are crucial for the nutrient uptake of most terrestrial plants, and any chemical interference with this symbiosis could have profound ecological consequences.

While endophytic fungi, some of which produce this compound, exist in a symbiotic relationship with their host plants, the specific role of this compound in mediating positive interactions with other beneficial fungi is not established. nih.gov It is plausible that the broad-spectrum antimicrobial activity of this compound could inadvertently inhibit the growth of beneficial symbiotic fungi, such as mycorrhizae, in the rhizosphere. However, without specific studies on the effect of this compound on mycorrhizal fungi, this remains speculative. The production of secondary metabolites by endophytes is often highly regulated and may be localized within the plant tissues, potentially minimizing direct contact with mycorrhizal fungi in the soil.

Comparative Analysis and Future Research Directions in Orthosporin Studies

Orthosporin in the Context of Diverse Fungal Isocoumarin (B1212949) Metabolites

Isocoumarins are a class of natural products characterized by a 1H-2-benzopyran-1-one core structure. mdpi.com They are produced by a wide range of organisms, including fungi, plants, and bacteria, and exhibit a remarkable diversity of chemical structures and biological activities. mdpi.comresearchgate.net Fungal isocoumarins, in particular, have been a prolific source of bioactive compounds with potential applications in medicine and agriculture. mdpi.comnih.gov

This compound, structurally identified as 3-(2-hydroxypropyl)-6,8-dihydroxyisocoumarin, is a notable member of this family. oup.com It has been isolated from various fungal species, including Rhynchosporium orthosporum, Lasiodiplodia theobromae, Aspergillus ochraceus, and Daldinia concentrica. oup.comnotulaebiologicae.roresearchgate.netresearchgate.net

A comparative look at other fungal isocoumarins reveals a wide spectrum of biological activities, including antimicrobial, cytotoxic, and phytotoxic effects. mdpi.comcornell.edu For instance, a study on isocoumarins from the entomogenous fungus Setosphaeria sp. identified compounds with moderate cytotoxicity against several human tumor cell lines. cornell.edu Another investigation of metabolites from the marine fungus Phaeosphaeriopsis sp. yielded new isocoumarins with weak neuroprotective effects. mdpi.com The diversity in their biological profiles is often attributed to variations in their chemical structures, such as the nature and position of substituents on the isocoumarin core. mdpi.com

The following table provides a comparative overview of this compound and other selected fungal isocoumarins, highlighting their producing organisms and observed biological activities.

| Compound Name | Producing Fungus | Reported Biological Activity |

| This compound | Rhynchosporium orthosporum, Lasiodiplodia theobromae, Aspergillus ochraceus, Daldinia concentrica | Phytotoxic, antimicrobial, antioxidant, antiviral. oup.comnotulaebiologicae.roresearchgate.netresearchgate.netresearchgate.net |

| Alternariol | Setosphaeria sp. | Cytotoxic. cornell.edu |

| Phaeosphaerins A–E | Phaeosphaeriopsis sp. | Weak neuroprotective effects. mdpi.com |

| Diaporthin (B88546) | Aspergillus ochraceus, Daldinia concentrica | Phytotoxic. researchgate.netresearchgate.net |

| Gunacin | Exobasidium sp. | Antiprotozoal, antibacterial, antifungal. acs.org |

Investigations into Stereochemical Influences on this compound's Biological Activities

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can significantly influence the biological activity of a compound. nih.govwits.ac.za In the case of this compound, the presence of a chiral center in its side chain at the C-2' position gives rise to stereoisomers. oup.comoup.com The naturally occurring form is (+)-orthosporin. oup.com

Research has demonstrated that stereochemical variations in other natural products can lead to substantial differences in their biological effects. nih.gov For example, studies on sesquiterpene lactones have shown that the stereochemistry of the lactone ring junction can impact herbivore resistance in plants. nih.gov Similarly, the antimicrobial activity of essential oil compounds can vary between different enantiomers. wits.ac.za

While specific comparative studies on the biological activities of different this compound stereoisomers are not extensively detailed in the provided search results, the synthesis and confirmation of the stereochemistry of (+)-orthosporin and its comparison to (+)-diaporthin suggest the importance of this structural feature. oup.comoup.com Understanding how the specific spatial arrangement of the hydroxyl group on the propyl side chain of this compound affects its interaction with biological targets is a critical area for further investigation. Such studies would be crucial for elucidating its mechanism of action and for any potential development of synthetic analogs with enhanced or more specific activities.

Emerging Research Avenues and Untapped Potential of this compound in Biological Systems

The known biological activities of this compound, including its phytotoxic, antimicrobial, antioxidant, and antiviral properties, open up several avenues for future research. notulaebiologicae.roresearchgate.net Endophytic fungi, which live within plant tissues, are a rich and still largely unexplored source of novel bioactive compounds. researchgate.netmdpi.com The discovery of this compound from endophytic fungi like Lasiodiplodia theobromae highlights the potential for finding new analogs or compounds with unique biological profiles from these sources. notulaebiologicae.romdpi.com

Emerging research areas for this compound could include:

Exploration of Novel Bioactivities: Screening this compound against a wider range of biological targets, including different types of cancer cells, viruses, and pathogenic fungi and bacteria. researchgate.net The structural similarity of this compound to other isocoumarins with diverse activities suggests that it may possess as-yet-undiscovered therapeutic properties. mdpi.comresearchgate.net

Systems Biology Approaches: Utilizing "omics" technologies (genomics, proteomics, metabolomics) to understand the broader impact of this compound on biological systems. nih.gov This could reveal its mechanism of action and potential off-target effects.

Biocontrol Applications: Given its phytotoxic properties, further research could explore the potential of this compound or its derivatives as natural herbicides or plant-protecting agents. oup.comresearchgate.net

Synthetic Biology and Metabolic Engineering: Engineering fungal strains to produce higher yields of this compound or to create novel derivatives with improved biological activities. nih.gov

The vast diversity of fungal metabolites remains a promising frontier for the discovery of new therapeutic agents and biochemical tools. nih.gov Continued investigation into this compound and its related compounds holds the potential to unlock new applications in medicine, agriculture, and biotechnology.

Q & A

Q. What are the standard analytical techniques for identifying and characterizing Orthosporin in laboratory settings?

To confirm the identity and purity of this compound, researchers should employ a combination of chromatographic and spectroscopic methods:

- High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification .

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to resolve structural details.

- Mass Spectrometry (MS) to determine molecular weight and fragmentation patterns.

- Thin-Layer Chromatography (TLC) for rapid purity checks during synthesis (refer to protocols in ). Example workflow: After synthesis, validate each batch using TLC, followed by HPLC and NMR for structural confirmation.

Q. How should researchers design experiments to evaluate this compound’s bioactivity in antimicrobial assays?

A robust experimental design includes:

- Positive and negative controls : Use established antimicrobial agents and solvent-only controls.

- Dose-response studies : Test multiple concentrations to establish IC₅₀ values.

- Replication : Minimum triplicate runs per concentration to ensure statistical validity .

- Standardized microbial strains : Reference strains (e.g., ATCC) to ensure reproducibility . Note: Document all conditions (pH, temperature, incubation time) to align with journal guidelines for reproducibility .

Advanced Research Questions

Q. What methodologies are recommended to resolve contradictions in this compound’s reported mechanisms of action across studies?

Contradictory findings often arise from variability in experimental models or assay conditions. To address this:

- Systematic review : Compile data from peer-reviewed studies and identify variables (e.g., solvent used, microbial strain).

- Meta-analysis : Statistically evaluate effect sizes across studies using tools like RevMan or R .

- In vitro vs. in vivo validation : Replicate conflicting results in controlled laboratory settings and animal models to isolate confounding factors . Example: If Study A reports inhibition of Staphylococcus aureus at 10 µg/mL, while Study B finds no effect, re-test under identical growth media and inoculation protocols.

Q. How can researchers optimize this compound’s synthesis protocol to improve yield while maintaining purity?

Optimization strategies involve:

- Reaction condition screening : Vary temperature, solvent polarity, and catalyst ratios.

- Kinetic studies : Monitor reaction progress via TLC or in-situ spectroscopy to identify rate-limiting steps.

- Purification refinement : Use gradient elution in column chromatography or recrystallization with mixed solvents .

- Scale-up validation : Ensure reproducibility at larger scales (e.g., 1g to 10g batches) with consistent analytical validation . Data suggestion: Present yield and purity data in comparative tables (e.g., “Effect of Solvent Polarity on this compound Yield”).

Q. What statistical approaches are appropriate for analyzing this compound’s dose-dependent effects in time-kill assays?

- Non-linear regression : Fit dose-response curves using tools like GraphPad Prism to calculate IC₅₀.

- Survival analysis : Kaplan-Meier plots for time-dependent microbial inhibition.

- ANOVA with post-hoc tests : Compare multiple treatment groups while controlling for Type I errors . Documentation tip: Include raw data, normalization methods, and software parameters in supplementary materials .

Methodological Guidelines

Q. How should researchers structure a manuscript on this compound to meet journal standards for reproducibility?

Follow the IMRaD format (Introduction, Methods, Results, and Discussion) with:

- Methods : Detailed protocols for synthesis, purification, and bioassays, citing prior methodologies (e.g., “this compound was purified as described by Chan et al. ”).

- Results : Pair data (e.g., NMR spectra, bioactivity tables) with concise interpretations.

- Supporting Information : Upload raw spectral data, assay replicates, and statistical code to repositories like Zenodo .

Q. What frameworks can guide the formulation of hypotheses about this compound’s ecological roles or biosynthetic pathways?

Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. For example:

- Novelty: “Does this compound production correlate with fungal stress responses in unexplored environments?”

- Feasibility: Assess resource availability for gene knockout studies or isotopic labeling .

Data Management and Validation

Q. What practices ensure the integrity of this compound-related data in collaborative studies?

- Version control : Use platforms like GitHub for protocols and data.

- Blinded analysis : Separate data collection and interpretation roles to reduce bias.

- External validation : Share samples with independent labs for replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。